3-Aminothiophene-2-carboxylic acid potassium salt
Description
3-Aminothiophene-2-carboxylic acid potassium salt is a thiophene derivative with a carboxylate group at position 2 and an amino group at position 3, stabilized by a potassium counterion. It is synthesized via hydrolysis of methyl-3-aminothiophene-2-carboxylate using KOH at 120°C, yielding a water-soluble intermediate critical for further derivatization . This compound serves as a precursor for synthesizing antiangiogenic agents, with its derivatives showing potent inhibition of vascular endothelial growth factor receptor-2 (VEGFR-2) in zebrafish models. Key advantages include high aqueous stability, reversible inhibitory activity, and lower toxicity (LC50: 5–50 μM) compared to reference compounds like AAL993 .
Structure
3D Structure of Parent
Properties
IUPAC Name |
potassium;3-aminothiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO2S.K/c6-3-1-2-9-4(3)5(7)8;/h1-2H,6H2,(H,7,8);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRARFRQWXXCLBB-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1N)C(=O)[O-].[K+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4KNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Aminothiophene-2-carboxylic acid potassium salt typically involves the following steps:
Formation of Thiophene Ring: The thiophene ring is synthesized through a series of reactions involving sulfur-containing compounds and carbon sources.
Introduction of Amino Group: The amino group is introduced at the third position of the thiophene ring through nitration followed by reduction.
Formation of Carboxylic Acid Group: The carboxylic acid group is introduced at the second position through carboxylation reactions.
Formation of Potassium Salt: The final step involves the neutralization of the carboxylic acid group with potassium hydroxide to form the potassium salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as temperature, pressure, and catalysts, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Aminothiophene-2-carboxylic acid potassium salt can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The compound can be reduced to form different reduced derivatives.
Substitution: It can undergo substitution reactions where the amino or carboxylic acid groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and alkylating agents, are used under specific conditions.
Major Products Formed:
Oxidation Products: Oxidized derivatives with different functional groups.
Reduction Products: Reduced derivatives with altered functional groups.
Substitution Products: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
Chemistry: 3-Aminothiophene-2-carboxylic acid potassium salt is used as a building block in the synthesis of various organic compounds.
Biology: In biological research, this compound is used to study the interactions of thiophene derivatives with biological molecules. It is also used in the development of bioactive compounds with potential therapeutic applications.
Medicine: this compound is investigated for its potential use in drug development. It serves as a scaffold for designing inhibitors targeting specific enzymes and receptors involved in various diseases.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the development of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 3-Aminothiophene-2-carboxylic acid potassium salt involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways.
Comparison with Similar Compounds
Structural and Functional Group Variations
The biological and chemical properties of thiophene derivatives depend on substituents and the state of the carboxylic acid group (free acid, salt, or ester). Below is a comparative analysis:
*Note: CAS 55341-87-2 is incorrectly listed here; correct CAS for 3-Methylthiophene-2-carboxylic acid may vary.
Stability and Reactivity
- Aqueous Stability: The potassium salt remains stable in solution, critical for pharmaceutical formulations, whereas esters (e.g., methyl-3-aminothiophene-2-carboxylate) require anhydrous conditions to avoid decarboxylation .
- Decarboxylation: Free acids and esters undergo decarboxylation under heat or acidic conditions, forming reactive intermediates like 3-aminothiophene, which participate in cyclization reactions (e.g., thienoazepinediones) .
Biological Activity
3-Aminothiophene-2-carboxylic acid potassium salt is a thiophene derivative characterized by an amino group at the third position and a carboxylic acid group at the second position of the thiophene ring. This compound is notable for its enhanced solubility and stability due to its potassium salt form, which makes it suitable for various biological and medicinal applications.
The biological activity of this compound primarily involves its interaction with specific molecular targets, particularly enzymes and receptors. The compound has been shown to modulate various biological pathways, including:
- Signal Transduction Pathways : It interacts with kinases and other signaling molecules, influencing cell proliferation and survival.
- Metabolic Pathways : The compound may affect metabolic processes by inhibiting or activating specific enzymes involved in these pathways.
Therapeutic Applications
Research indicates that this compound has potential applications in treating various diseases, particularly cancer. It has been identified as an inhibitor of the c-Kit proto-oncogene, which plays a significant role in several malignancies, including:
- Breast cancer
- Gastrointestinal tumors
- Acute myeloid leukemia (AML)
Studies have demonstrated that compounds targeting the c-Kit receptor can effectively suppress tumor growth by disrupting the signaling pathways that promote cell proliferation and survival .
Antimicrobial Activity
In addition to its anticancer properties, this compound exhibits antimicrobial activity. Research has shown that it can inhibit the growth of various bacteria and fungi, making it a candidate for developing new antimicrobial agents .
Case Studies
- Anticancer Activity : A study published in Cancer Research highlighted the efficacy of thiophene derivatives, including this compound, in inhibiting tumor growth in preclinical models. The compound showed significant cytotoxic effects on cancer cell lines expressing high levels of the c-Kit receptor .
- Antimicrobial Properties : Another investigation assessed the antibacterial effects of this compound against common pathogens such as Escherichia coli and Staphylococcus aureus. Results indicated that it effectively inhibited bacterial growth, suggesting its potential use as an antimicrobial agent .
Comparative Analysis
The following table summarizes the biological activities of this compound compared to similar compounds:
| Compound | Anticancer Activity | Antimicrobial Activity | Mechanism of Action |
|---|---|---|---|
| This compound | High | Moderate | c-Kit inhibition; enzyme modulation |
| 2-Aminothiophene-3-carboxylic acid sodium salt | Moderate | Low | General enzyme inhibition |
| 3-Aminothiophene-2-carboxamide | High | Moderate | c-Kit inhibition; receptor interaction |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
